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Introduction
Chromosome Conformation Capture (3C) and its genome-wide derivative, Hi-C, are powerful

molecular biology techniques used to analyze the three-dimensional architecture of genomes.

These methods provide insights into the spatial organization of chromatin, which plays a crucial

role in gene regulation, DNA replication, and repair. A critical step in these procedures is the

crosslinking of interacting chromatin segments. While formaldehyde is the most commonly

used crosslinking agent, the integration of Disuccinimidyl glutarate (DSG), a homobifunctional

N-hydroxysuccinimide ester (NHS-ester) crosslinker, has been shown to significantly enhance

the efficiency and resolution of these assays. This document provides detailed application

notes and protocols for the use of DSG in 3C and Hi-C experiments.

DSG is a water-insoluble crosslinker with a spacer arm length of 7.7 Å that reacts with primary

amines.[1][2][3] In the context of 3C and Hi-C, it is typically used in a two-step, or dual-

crosslinking, procedure in conjunction with formaldehyde.[3][4] The rationale behind this dual-

crosslinking strategy is to first capture protein-protein interactions within larger chromatin-

associated complexes using the longer-armed DSG, followed by the shorter-armed

formaldehyde to fix these protein complexes to the DNA.[3][4][5] This approach is particularly

advantageous for studying interactions mediated by proteins that do not directly bind to DNA,

such as cofactors and components of large transcriptional machinery.[3][4]
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The use of DSG in addition to formaldehyde has been demonstrated to improve the signal-to-

noise ratio in Hi-C experiments, allowing for the detection of thousands of additional chromatin

loops and strengthening the compartment signal.[6][7] This enhanced capture of chromatin

interactions leads to more accurate and higher-resolution mapping of genome folding features,

from fine-scale loops and topologically associating domains (TADs) to larger, nucleus-wide

compartments.[6]

Key Advantages of Using DSG in 3C and Hi-C
Enhanced Capture of Protein Complexes: DSG's longer spacer arm (7.7 Å) compared to

formaldehyde (~2 Å) allows for the efficient crosslinking of proteins within a complex that

may not be in immediate proximity.[3][8]

Improved Detection of Indirect DNA Interactions: It helps to stabilize interactions involving

proteins that do not directly bind to DNA, which might be missed with formaldehyde-only

crosslinking.[3][4]

Increased Signal-to-Noise Ratio: Dual crosslinking with DSG and formaldehyde has been

shown to increase the efficiency of crosslinking, resulting in a better signal-to-noise ratio and

higher resolution of chromatin interaction detection.[6][7]

More Robust and Comprehensive Interaction Maps: The improved capture of interactions

leads to more detailed and reliable chromatin contact maps.

Quantitative Improvements with DSG Crosslinking
The inclusion of DSG in crosslinking protocols has demonstrated quantifiable improvements in

the detection of chromatin interactions.
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Metric
Formaldehy
de Only

DSG +
Formaldehy
de

Fold
Improveme
nt

Cell
Type/Target

Reference

ChIP

Enrichment
~1-1.5 fold 6-7 fold ~4-7x

Drosophila

embryos /

Elba1

[9]

ChIP

Enrichment
~15 fold ~35 fold ~2.3x

Drosophila

embryos /

RNA Pol II

[9]

ChIP-qPCR

Signal over

Background

- Up to 2-fold Up to 2x

Caki2 renal

carcinoma

cells / BRG1

[10]

Chromatin

Loop

Detection

Standard

Thousands of

additional

loops

detected

-
H1-hESC and

HFFc6 cells
[7]

Compartment

Signal

Strength

Weaker Stronger - HFF cells [7][11]

Experimental Protocols
Materials and Reagents

DSG (Disuccinimidyl glutarate): Store as a dry powder at -20°C, protected from moisture.[1]

DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide): Anhydrous/dry.

Formaldehyde (37% solution): Molecular biology grade.

Glycine: To quench the crosslinking reactions.

Phosphate Buffered Saline (PBS): pH 7.4.

Cell Culture Medium and Supplements.
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Protease Inhibitors.

Buffers and enzymes for 3C/Hi-C (e.g., lysis buffers, restriction enzymes, ligase).

Preparation of DSG Stock Solution
Note: DSG is moisture-sensitive and should be equilibrated to room temperature before

opening to prevent condensation.[1][12] Prepare the DSG solution immediately before use as it

hydrolyzes readily in solution.[12]

To prepare a 0.25 M DSG stock solution, dissolve 50 mg of DSG in 613 µL of anhydrous

DMSO.[3]

Alternatively, for a 300 mM stock, the appropriate amount of DSG can be dissolved in

DMSO.

Vortex until fully dissolved.

Dual-Crosslinking Protocol for Adherent Cells (for
3C and Hi-C)
This protocol is a synthesis of several published methods and should be optimized for specific

cell types and experimental conditions.

Cell Culture: Grow cells to an appropriate confluency (e.g., ~75-90%) in 15 cm plates. For a

typical experiment, start with 5 x 10^6 to 30 million cells.[6][10]

First Crosslinking with DSG:

Wash the cells once with room temperature PBS.

Aspirate the PBS completely.

Add 10 mL of PBS to each plate.

Add the freshly prepared DSG stock solution to a final concentration of 2-3 mM (e.g., for a

2 mM final concentration from a 0.25 M stock, add 80 µL to 10 mL of PBS).[3]
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Immediately swirl the plate to ensure even mixing.

Incubate at room temperature for 40-45 minutes on a rotator or with gentle rocking.[3][6]

Wash:

Aspirate the DSG solution.

Wash the cells twice with ice-cold PBS.[10]

Second Crosslinking with Formaldehyde:

Prepare a 1% formaldehyde solution in PBS or HBSS. CAUTION: Formaldehyde is toxic;

perform this step in a fume hood.

Add the 1% formaldehyde solution to the cells (e.g., 5 mL for a 15 cm plate).[10]

Incubate at room temperature for 10 minutes with gentle rocking.[6][8]

Quenching:

Add glycine to a final concentration of 125-400 mM to quench the crosslinking reactions

(e.g., add 1.25 mL of 2.5 M glycine to 23.125 mL of formaldehyde solution).[6]

Incubate at room temperature for 5 minutes, followed by at least 15 minutes on ice.[6]

Cell Harvesting:

Aspirate the quenching solution.

Wash the cells with ice-cold PBS.

Scrape the cells into a conical tube.

Pellet the cells by centrifugation (e.g., 2,000 x g for 15 minutes at 4°C).[6]

The cell pellet can now be used for the subsequent steps of the 3C or Hi-C protocol (e.g.,

cell lysis, chromatin digestion).
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Dual-Crosslinking Protocol for Suspension Cells
Cell Preparation: Count and transfer approximately 5 x 10^6 cells to a 50 mL conical tube.

Pellet Cells: Centrifuge at 300 x g for 10 minutes at room temperature.

First Crosslinking with DSG:

Resuspend the cell pellet in 9.9 mL of DPBS.

Add 100 µL of 300 mM DSG for a final concentration of 3 mM.[6]

Crosslink at room temperature for 40 minutes on a rotator.[6]

Quench the DSG by adding 1.925 mL of 2.5 M glycine (final concentration 400 mM), invert

to mix, and incubate for 5 minutes at room temperature.[6]

Centrifuge at 2,000 x g for 15 minutes at room temperature.[6]

Second Crosslinking with Formaldehyde:

Prepare a 1% formaldehyde crosslinking solution.

Resuspend the cell pellet in the 1% formaldehyde solution.

Incubate for 10 minutes at room temperature.

Quenching:

Add glycine to a final concentration of 125 mM.

Incubate for 5 minutes at room temperature, followed by at least 15 minutes on ice.

Washing and Pelleting:

Pellet the cells by centrifugation.

Wash the cell pellet with ice-cold PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10228641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10228641/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cell pellet is now ready for the downstream 3C or Hi-C protocol.
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Caption: Dual-crosslinking captures protein-protein and protein-DNA interactions.

Experimental Workflow for Dual-Crosslinking Hi-C
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Caption: Overview of the Hi-C 3.0 protocol incorporating dual crosslinking.[6]
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Conclusion
The use of DSG as a crosslinking agent in conjunction with formaldehyde offers significant

advantages for studying the 3D genome organization through 3C and Hi-C techniques. The

dual-crosslinking approach enhances the capture of chromatin-associated protein complexes,

leading to a more comprehensive and higher-resolution view of the intricate network of

chromatin interactions. The protocols and data presented here provide a guide for researchers

to implement this valuable modification in their own experiments, ultimately contributing to a

deeper understanding of genome architecture and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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